Benz[13C6]oxazole: The Definitive Technical Guide for Bioanalysis and Drug Discovery
Benz[13C6]oxazole: The Definitive Technical Guide for Bioanalysis and Drug Discovery
CAS Number: 1216500-18-3
Formula:
Executive Summary
Benz[13C6]oxazole (CAS 1216500-18-3) is a high-precision stable isotope-labeled isotopologue of 1,3-benzoxazole, where the six carbon atoms of the benzene ring are substituted with Carbon-13 (
This guide details the synthesis, physicochemical properties, and critical applications of Benz[13C6]oxazole in quantitative LC-MS/MS bioanalysis, Fragment-Based Drug Discovery (FBDD), and metabolic profiling of benzoxazole-containing pharmacophores (e.g., chlorzoxazone, tafamidis).
Chemical Specifications & Isotopic Integrity
The utility of Benz[13C6]oxazole relies on its isotopic purity and the stability of the label position. The
Table 1: Physicochemical & Isotopic Properties
| Property | Specification | Technical Note |
| Chemical Name | Benz[13C6]oxazole | IUPAC: 1,3-Benzoxazole-4,5,6,7,7a,3a- |
| CAS Number | 1216500-18-3 | Specific to the |
| Molecular Formula | The C2 carbon (oxazole ring) remains | |
| Exact Mass | 125.068 (approx) | Mass shift of +6.02 Da relative to unlabeled (119.037). |
| Isotopic Enrichment | Essential to minimize contribution to the M+0 channel (crosstalk). | |
| Solubility | DMSO, Methanol, Acetonitrile | Stock solutions (1-10 mg/mL) are stable at -20°C. |
Synthesis & Manufacturing Architecture
The synthesis of Benz[13C6]oxazole is a multi-step process designed to conserve the expensive
Synthetic Pathway (Causality & Logic)
-
Nitration:
-phenol is nitrated to form -2-nitrophenol. Isomer separation is critical here to remove the 4-nitro isomer. -
Reduction: The nitro group is reduced (e.g., H2/Pd-C or Fe/HCl) to yield
-2-aminophenol. This is the pivotal intermediate. -
Cyclization: The
-2-aminophenol is condensed with a one-carbon donor (formic acid, triethyl orthoformate, or formamidine acetate) to close the oxazole ring.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis ensuring retention of the aromatic
Advanced Bioanalytical Applications (LC-MS/MS)
The primary application of Benz[13C6]oxazole is as an Internal Standard (IS) for the quantification of benzoxazole-based drugs and metabolites.
Why Supersedes Deuterium ( )
In high-precision pharmacokinetics (PK),
-
Co-Elution: Deuterium often causes a slight retention time shift (the "isotope effect") in Reverse Phase LC, potentially separating the IS from the analyte. This exposes the IS to different matrix effects (ion suppression/enhancement) than the analyte.
analogs co-elute perfectly, ensuring they experience the exact same matrix environment. -
Stability: Deuterium on aromatic rings can undergo exchange with solvent protons (D/H exchange) under acidic conditions or during storage, altering the concentration. The carbon backbone label is non-exchangeable.
Validated LC-MS/MS Protocol
Objective: Quantification of Benzoxazole in human plasma.
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Benz[13C6]oxazole at 200 ng/mL in Acetonitrile).
-
Vortex for 2 min at 1200 rpm.
-
Centrifuge at 4000 x g for 10 min at 4°C.
-
Transfer 100 µL supernatant to a fresh plate and dilute with 100 µL water (to match initial mobile phase).
Step 2: LC Conditions
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
Step 3: MS/MS Parameters (MRM Transitions) The fragmentation of benzoxazole typically involves the loss of CO (28 Da) or HCN (27 Da). Since the label is on the benzene ring, the daughter ions retain the mass shift.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss Identity | Collision Energy (eV) |
| Benzoxazole (Analyte) | 120.1 | 92.1 | -CO (28) | 20-25 |
| Benz[13C6]oxazole (IS) | 126.1 | 98.1 | -CO (28) | 20-25 |
Note: The loss of CO (28 Da) originates from the oxazole ring (C2 and Oxygen). Therefore, the
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS workflow utilizing Benz[13C6]oxazole for matrix effect compensation.
Metabolic Stability & Profiling
In Drug Metabolism and Pharmacokinetics (DMPK), Benz[13C6]oxazole serves as a tracer for the benzoxazole moiety.
-
Metabolic Soft Spots: The benzoxazole ring is susceptible to hydroxylation (usually at the C6 position of the benzene ring) or ring opening.
-
Mass Shift Tracking: By using a 1:1 mixture of unlabeled and
-labeled drug (e.g., Chlorzoxazone), researchers can utilize the "Twin Ion" peak pattern in Mass Spectrometry to identify metabolites.-
Intact Ring: Metabolites retaining the benzoxazole core will show a +6 Da doublet.
-
Ring Cleavage: If the metabolic pathway cleaves the benzene ring (rare), the mass shift pattern changes.
-
References
-
Sigma-Aldrich. (2024). Benz-13C6-oxazole Product Specification (CAS 1216500-18-3). Merck KGaA. Link
-
Berg, T., & Strand, D. H. (2011).[4] 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses.[4] Journal of Chromatography A, 1218(52), 9366-9374.[4] Link
-
Borges, L. S., et al. (2023).[5] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry, 37(4), e9449.[5] Link
-
Hansen, T. V., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification. Journal of Labelled Compounds and Radiopharmaceuticals, 57(6), 366-373. Link
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
